2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPWQVACSAITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide” is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of biological effects and are often used in medicinal chemistry. .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions of this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities. The specific pathways affected by this compound would depend on its primary targets.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific effects of this compound would depend on its primary targets and mode of action.
Biological Activity
The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide, often referred to as a thiophene-based sulfonamide, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H13F2N3O2S
- Molecular Weight : 309.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibition of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes including respiration and acid-base balance.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that thiophene derivatives can act as effective inhibitors of carbonic anhydrases, particularly the isoform II (CA II). The structure-activity relationship (SAR) indicates that modifications at the thiophene ring significantly influence inhibitory potency. Compounds with small alkyl substitutions generally exhibit weaker inhibition compared to those with carboxamide functionalities at specific positions .
Biological Activity Overview
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various pathogens. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating notable minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
- Its efficacy was further evidenced by its ability to inhibit biofilm formation, a critical factor in bacterial resistance.
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Anti-inflammatory Effects :
- Preliminary studies suggest that thiophene sulfonamides may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
-
Anticancer Potential :
- Some derivatives have been indicated to exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The presence of the fluorophenyl and sulfonamide groups in this compound enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases associated with tumor growth .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties. The structural features of 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide may facilitate interactions with microbial enzymes or cell membranes, leading to bactericidal or bacteriostatic effects .
Material Science Applications
- Organic Electronics : Thiophene derivatives are widely used in organic semiconductors due to their electronic properties. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic photovoltaic devices .
- Sensors : The unique electronic characteristics of thiophene compounds make them suitable for sensor applications, particularly in detecting environmental pollutants or biomolecules. Research has shown that functionalized thiophenes can be integrated into sensor platforms for improved sensitivity and selectivity .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related thiophene compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential .
- Material Applications : In research focused on organic photovoltaics, incorporating this compound into polymer blends resulted in enhanced charge mobility and improved power conversion efficiencies compared to control devices lacking the thiophene derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations among related thiophene-3-carboxamide derivatives:
Key Observations :
- Electron Effects : The target compound’s 4-fluorophenyl sulfonyl group is strongly electron-withdrawing, unlike the electron-donating 4-methoxyphenyl in CAS:932997-87-0 or the neutral methylsulfonyl in CAS:919754-12-4 . This may enhance electrophilic interactions in biological systems.
- Synthetic Yield: Piperazine-based analogues (e.g., IIIb, IIIc) were synthesized in 70–80% yields via reflux in ethanol or dioxane , suggesting that the target compound’s synthesis might require similar conditions but with sulfonyl chloride intermediates.
Anti-Inflammatory and Antioxidant Profiles
- Piperazine Derivatives (): Compounds IIIb–IIId demonstrated moderate to high antioxidant activity in DPPH radical scavenging assays, with IC₅₀ values ranging from 12–45 µM. Anti-inflammatory activity (via COX-2 inhibition) was also noted, correlating with substituent hydrophobicity .
- Cyano-Substituted Analogues (): Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates showed potent anti-inflammatory activity (IC₅₀ = 8–22 µM), attributed to the cyano group’s electron-withdrawing nature . The target compound’s sulfonyl group may exhibit comparable or superior effects due to stronger electron withdrawal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
